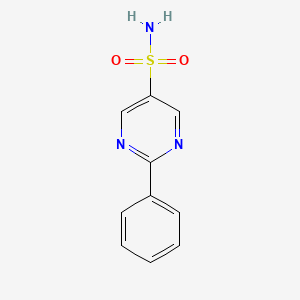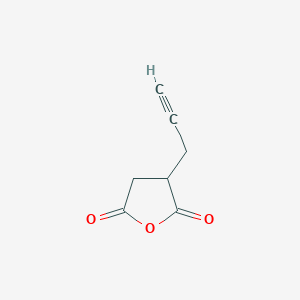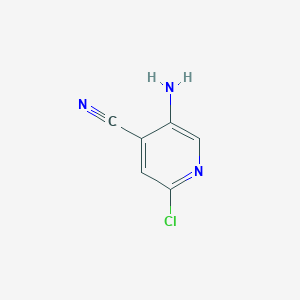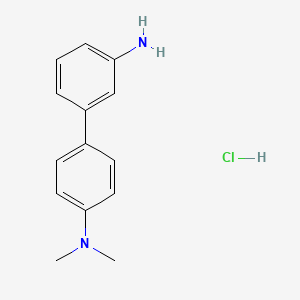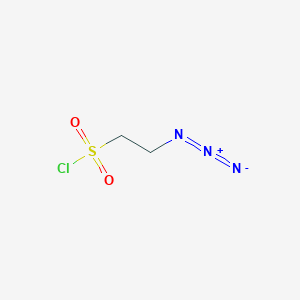
2-Azidoethane-1-sulfonyl chloride
Overview
Description
2-Azidoethane-1-sulfonyl chloride is an organic compound characterized by the presence of an azido group (-N₃) and a sulfonyl chloride group (-SO₂Cl)
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of organic compounds, including amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
2-Azidoethane-1-sulfonyl chloride is a type of sulfonyl chloride, which are electrophilic in nature and can undergo nucleophilic substitution reactions . The azide group (-N3) and the sulfonyl chloride group (-SO2Cl) in this compound can react with various nucleophiles, leading to a wide range of chemical transformations .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamide drugs, which can inhibit the enzymatic activity of carbonic anhydrase and dihydropteroate synthetase, affecting various biochemical pathways .
Result of Action
Sulfonyl chlorides, in general, are known to react with various nucleophiles, leading to a wide range of chemical transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the reductive coupling of sulfonyl chlorides to the corresponding disulfides can be achieved rapidly with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
Biochemical Analysis
Biochemical Properties
2-Azidoethane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrases, which are zinc metalloenzymes involved in crucial biosynthetic reactions such as glucogenesis, lipogenesis, and ureagenesis . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in the modulation of enzymatic activity and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound can affect metabolic fluxes and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can impact its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azidoethane-1-sulfonyl chloride typically involves the reaction of ethane-1-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azidoethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl chloride group can undergo oxidation to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonyl thiols, or sulfonyl ethers can be formed.
Reduction Products: The primary product of reduction is 2-aminoethane-1-sulfonyl chloride.
Oxidation Products: Oxidation typically yields sulfonic acids or sulfonyl derivatives.
Scientific Research Applications
2-Azidoethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and other sulfonyl-containing molecules.
Materials Science: The compound’s reactivity makes it useful in the modification of polymers and other materials to introduce azido or sulfonyl functional groups.
Bioconjugation: The azido group can participate in click chemistry reactions, making it valuable for bioconjugation and labeling studies in biological research.
Medicinal Chemistry: It is explored for the synthesis of potential pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
Similar Compounds
Ethane-1-sulfonyl chloride: Lacks the azido group, making it less reactive in click chemistry applications.
2-Azidoethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, altering its reactivity and solubility properties.
2-Azidoethane-1-sulfonyl fluoride: Similar structure but with a fluoride group, which can influence its reactivity and stability.
Uniqueness
2-Azidoethane-1-sulfonyl chloride is unique due to the presence of both azido and sulfonyl chloride groups, providing a combination of reactivity that is useful in various synthetic and research applications. Its ability to participate in click chemistry and form stable sulfonamide bonds makes it particularly valuable in bioconjugation and materials science .
Properties
IUPAC Name |
2-azidoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADWWQVAAOJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-17-7 | |
| Record name | 2-azidoethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
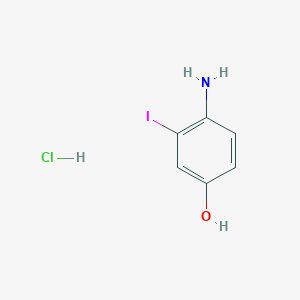

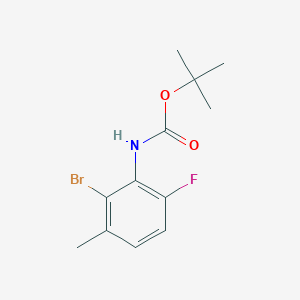
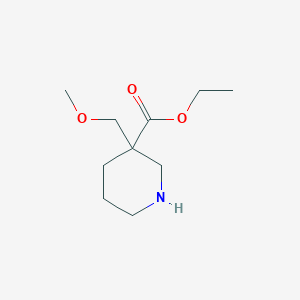
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)

